molecular formula C23H19ClFN3O4S B2937628 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1031619-52-9

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide

Cat. No. B2937628
CAS RN: 1031619-52-9
M. Wt: 487.93
InChI Key: NOVSCQGNVNSTSI-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O4S and its molecular weight is 487.93. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Neuroimaging

  • Studies have synthesized and evaluated compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs as potent radioligands for peripheral benzodiazepine receptors (PBR). These radioligands, including [(18)F]FMDAA1106 and [(18)F]FEDAA1106, are used in positron emission tomography (PET) imaging to target PBR, indicating their potential in researching neuroinflammation and neurodegenerative diseases (Ming-Rong Zhang et al., 2003).

Ligand-Protein Interactions and Photovoltaic Efficiency

  • Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have explored their light harvesting efficiency and non-linear optical (NLO) activities. These compounds, including derivatives of benzothiazolinone acetamide, demonstrate potential applications in dye-sensitized solar cells (DSSCs) and photovoltaic cells, as well as in understanding ligand-protein interactions through molecular docking with Cyclooxygenase 1 (COX1) (Y. Mary et al., 2020).

Synthesis and Biological Activity

  • The synthesis of novel compounds, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, has been reported with anti-inflammatory activities. These studies underline the chemical versatility and potential therapeutic applications of acetamide derivatives in drug discovery (K. Sunder et al., 2013).

Metabolic Stability Improvement

  • Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability. This includes modifications to the benzothiazole ring to reduce metabolic deacetylation, demonstrating the importance of structural modifications in enhancing drug stability and efficacy (Markian M Stec et al., 2011).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O4S/c1-32-17-9-6-15(7-10-17)13-26-22(29)14-28-27-23(18-4-2-3-5-20(18)25)19-12-16(24)8-11-21(19)33(28,30)31/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVSCQGNVNSTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide

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